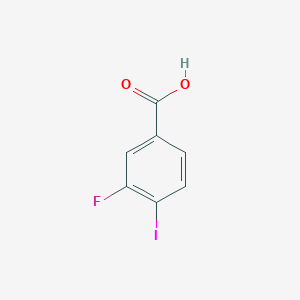3-Fluoro-4-iodobenzoic acid
CAS No.: 825-98-9
Cat. No.: VC2272777
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 825-98-9 |
|---|---|
| Molecular Formula | C7H4FIO2 |
| Molecular Weight | 266.01 g/mol |
| IUPAC Name | 3-fluoro-4-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) |
| Standard InChI Key | KPMBAMKKTJSICO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)F)I |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)I |
Introduction
Chemical Identity and Properties
3-Fluoro-4-iodobenzoic acid (CAS 825-98-9) is an aromatic carboxylic acid characterized by specific halogen substitutions on the benzene ring. The compound possesses the following fundamental properties:
-
Molecular Formula: C7H4FIO2
-
Molecular Weight: 266.01 g/mol
-
Chemical Registry Number: 769198021613
-
Structure: Benzoic acid with fluorine at position 3 and iodine at position 4
This compound belongs to the broader class of halogenated benzoic acids, with the specific positions of the fluorine and iodine atoms contributing to its unique chemical behavior. The presence of these halogens creates distinct electronic effects on the benzene ring, influencing its reactivity and potential applications in chemical synthesis pathways. Its molecular structure combines the electron-withdrawing properties of fluorine with the synthetic versatility provided by the iodine substituent.
Synthesis Methodologies
The synthesis of 3-Fluoro-4-iodobenzoic acid involves a well-established multi-step reaction process that has been documented in the scientific literature. According to research by Tomcufcik and Seeger published in the Journal of Organic Chemistry in 1961, the compound can be prepared through a five-step synthetic pathway:
-
Nitration: Initial substitution with a nitro group
-
Reduction and Transformation: Using iron and aqueous ammonium chloride followed by benzene treatment
-
Oxidation: Employing aqueous potassium permanganate with magnesium sulfate
-
Acidification: Treatment with aqueous hydrochloric acid in ethanol
-
Diazotization and Iodination: Sequential treatment with sodium nitrite in sulfuric acid followed by potassium iodide
This synthetic route represents a classical approach to creating the specific substitution pattern required for this compound. The methodology highlights the precision needed to establish the correct positioning of both halogen atoms on the benzoic acid framework, which is crucial for the compound's intended applications.
Biological Activity Profile
Recent research has examined the biological activity of 3-Fluoro-4-iodobenzoic acid, particularly in relation to antibacterial and antibiofilm properties. When tested against marine pathogens, including Vibrio species, the compound demonstrated specific activity patterns that provide insight into its potential applications.
Comparative Analysis with Related Compounds
When compared with other halogenated phenylboronic acids and benzoic acid derivatives, 3-Fluoro-4-iodobenzoic acid shows distinct activity patterns. Research indicates that while compounds such as 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) demonstrated more substantial antibacterial and antibiofilm activity with MICs of 100-200 μg/mL, 3-Fluoro-4-iodobenzoic acid showed more moderate activity .
The positioning of the fluorine and iodine substituents appears to play a critical role in determining biological activity. The specific 3-fluoro-4-iodo substitution pattern provides different electronic and steric properties compared to other halogenated derivatives, resulting in its distinct biological activity profile. These structure-activity relationships provide valuable insights for researchers developing new antimicrobial compounds based on halogenated benzoic acid scaffolds.
Applications as a Chemical Intermediate
The primary commercial application of 3-Fluoro-4-iodobenzoic acid is as a chemical or reaction intermediate in organic synthesis pathways . Its value in this context stems from several key features:
-
Pharmaceutical Development: The compound serves as a building block for more complex molecular structures in drug discovery programs.
-
Cross-Coupling Reactions: The iodine substituent is particularly valuable for palladium-catalyzed coupling reactions, including Suzuki, Sonogashira, and Heck processes.
-
Fluorine Chemistry: With the growing importance of fluorinated compounds in medicinal chemistry, this pre-fluorinated intermediate provides an efficient entry point to more complex fluorinated structures.
-
Regioselective Transformations: The different reactivity of the fluorine and iodine substituents allows for selective chemical transformations, making it valuable in multi-step syntheses requiring precise control.
These applications highlight the compound's importance beyond its direct biological activity, positioning it as a valuable synthetic tool in the chemical industry.
Market Analysis and Future Prospects
The global market for 3-Fluoro-4-iodobenzoic acid has been thoroughly analyzed in comprehensive market research reports covering consumption patterns across more than 200 countries . These analyses provide valuable insights into current market conditions and future trends:
-
Historical Data: Consumption patterns from 1997 through 2019 have been tracked and analyzed.
-
Future Projections: Market forecasts extend from 2020 to 2027, with long-term projections reaching to 2046.
-
Geographic Distribution: Significant market activity is concentrated in major chemical manufacturing regions including the USA, EU, Japan, and China.
-
Industry Integration: The compound is positioned within a broader value chain involving upstream raw materials suppliers and downstream application developers .
The market analysis identifies 3-Fluoro-4-iodobenzoic acid primarily as serving the chemical intermediates sector, with growth drivers including increased demand in pharmaceutical research and development. Future market prospects may be influenced by emerging applications in specialized areas of medicinal chemistry and materials science, as well as advances in synthetic methodology that improve access to this and related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume